(R)-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride (R)-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830778
InChI: InChI=1S/C13H14F2N2O5.ClH/c1-2-21-11(18)13(14,15)12(16)5-6-22-10-4-3-8(17(19)20)7-9(10)12;/h3-4,7H,2,5-6,16H2,1H3;1H/t12-;/m1./s1
SMILES:
Molecular Formula: C13H15ClF2N2O5
Molecular Weight: 352.72 g/mol

(R)-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride

CAS No.:

Cat. No.: VC15830778

Molecular Formula: C13H15ClF2N2O5

Molecular Weight: 352.72 g/mol

* For research use only. Not for human or veterinary use.

(R)-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride -

Specification

Molecular Formula C13H15ClF2N2O5
Molecular Weight 352.72 g/mol
IUPAC Name ethyl 2-[(4R)-4-amino-6-nitro-2,3-dihydrochromen-4-yl]-2,2-difluoroacetate;hydrochloride
Standard InChI InChI=1S/C13H14F2N2O5.ClH/c1-2-21-11(18)13(14,15)12(16)5-6-22-10-4-3-8(17(19)20)7-9(10)12;/h3-4,7H,2,5-6,16H2,1H3;1H/t12-;/m1./s1
Standard InChI Key SRZJDTKYJGMMDB-UTONKHPSSA-N
Isomeric SMILES CCOC(=O)C([C@]1(CCOC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl
Canonical SMILES CCOC(=O)C(C1(CCOC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₅ClF₂N₂O₅, with a molecular weight of 352.72 g/mol . Its IUPAC name, ethyl 2-[(4R)-4-amino-6-nitro-2,3-dihydrochromen-4-yl]-2,2-difluoroacetate hydrochloride, reflects its stereochemistry and functional groups. The chroman core (a benzopyran derivative) is substituted with an amino group at position 4, a nitro group at position 6, and a difluoroacetate ester at position 4 via an ethyl linker . The hydrochloride salt enhances solubility for experimental handling.

Stereochemical Features

The (R)-configuration at the C4 position of the chroman ring is critical for its potential biological activity. This stereocenter introduces chirality, which often influences receptor binding and pharmacokinetics in drug candidates . The SMILES notation (CCOC(=O)C([C@]1(CCOC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl) explicitly denotes the absolute configuration .

Computed Physicochemical Properties

Key properties derived from PubChem data include :

PropertyValue
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bond Count4
Topological Polar Surface Area107 Ų
LogP (Octanol-Water)1.84 (estimated)

The Topological Polar Surface Area suggests moderate membrane permeability, while the LogP value indicates balanced lipophilicity, favorable for drug-like molecules .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting from nitrochromene precursors. A generalized route includes:

  • Nitrochromene Formation: Condensation of substituted phenols with nitroalkenes under acidic conditions.

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

  • Difluoroacetylation: Reaction with ethyl difluoroacetate in the presence of a coupling agent.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Critical Reaction Conditions

  • Temperature Control: Exothermic steps (e.g., nitration) require cooling to prevent side reactions.

  • Catalysts: Palladium or platinum catalysts may facilitate hydrogenation during amination.

  • Purification: Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .

Scalability and Challenges

Industrial-scale production faces hurdles such as:

  • Stereochemical Purity: Maintaining the (R)-configuration necessitates chiral auxiliaries or asymmetric catalysis.

  • Nitro Group Stability: Risk of reduction or decomposition under harsh conditions.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 1.2 (triplet, CH₃), δ 4.3 (quartet, OCH₂), and δ 6.8–7.2 (aromatic protons) .

    • ¹³C NMR: Signals for carbonyl (C=O, ~170 ppm) and quaternary carbons .

  • Mass Spectrometry: ESI-HRMS confirms the molecular ion at m/z 352.0638 [M+H]⁺ .

Future Directions

Research Opportunities

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Derivatization: Explore substitutions (e.g., replacing nitro with cyano groups) to enhance safety.

Industrial Applications

  • Antiviral Drug Development: Priority given to emerging RNA viruses.

  • Fluorinated Probe Synthesis: For imaging cellular targets via ¹⁹F MRI.

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